N-(5-chloro-2-methoxyphenyl)-2-[[2-[(1-cyanocyclohexyl)-methylamino]-2-oxoethyl]-methylamino]acetamide
Description
N-(5-chloro-2-methoxyphenyl)-2-[[2-[(1-cyanocyclohexyl)-methylamino]-2-oxoethyl]-methylamino]acetamide is a structurally complex acetamide derivative characterized by:
- A 5-chloro-2-methoxyphenyl moiety, providing electron-withdrawing and hydrophobic properties.
- A bis-methylamino acetamide backbone, common in bioactive molecules targeting enzymes or receptors.
This compound’s design likely optimizes binding affinity and metabolic stability, with the cyanocyclohexyl group enhancing lipophilicity while the methoxy substituent modulates electronic effects on the aromatic ring .
Properties
IUPAC Name |
N-(5-chloro-2-methoxyphenyl)-2-[[2-[(1-cyanocyclohexyl)-methylamino]-2-oxoethyl]-methylamino]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27ClN4O3/c1-24(12-18(26)23-16-11-15(21)7-8-17(16)28-3)13-19(27)25(2)20(14-22)9-5-4-6-10-20/h7-8,11H,4-6,9-10,12-13H2,1-3H3,(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFEMJHJPGVYFHO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC(=O)NC1=C(C=CC(=C1)Cl)OC)CC(=O)N(C)C2(CCCCC2)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27ClN4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-chloro-2-methoxyphenyl)-2-[[2-[(1-cyanocyclohexyl)-methylamino]-2-oxoethyl]-methylamino]acetamide typically involves multiple steps:
Starting Materials: The synthesis begins with 5-chloro-2-methoxyaniline and 1-cyanocyclohexane as primary starting materials.
Formation of Intermediate: The 5-chloro-2-methoxyaniline undergoes a reaction with chloroacetyl chloride to form an intermediate compound.
Amidation: The intermediate is then reacted with 1-cyanocyclohexane in the presence of a base to form the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Batch Processing: Utilizing large reactors where the reactions are carried out in controlled environments.
Continuous Flow Synthesis: Employing continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(5-chloro-2-methoxyphenyl)-2-[[2-[(1-cyanocyclohexyl)-methylamino]-2-oxoethyl]-methylamino]acetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: Halogen substitution reactions can occur, particularly involving the chlorine atom.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO₄), hydrogen peroxide (H₂O₂).
Reducing Agents: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄).
Substitution Reagents: Sodium iodide (NaI) in acetone for halogen exchange.
Major Products
Oxidation: Formation of N-oxide derivatives.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of iodinated or brominated derivatives.
Scientific Research Applications
N-(5-chloro-2-methoxyphenyl)-2-[[2-[(1-cyanocyclohexyl)-methylamino]-2-oxoethyl]-methylamino]acetamide has several applications in scientific research:
Medicinal Chemistry: Investigated for its potential as a therapeutic agent due to its unique structure.
Pharmacology: Studied for its interactions with biological targets, including enzymes and receptors.
Biological Studies: Used in assays to understand its effects on cellular processes.
Industrial Applications: Potential use in the synthesis of other complex organic molecules.
Mechanism of Action
The mechanism by which N-(5-chloro-2-methoxyphenyl)-2-[[2-[(1-cyanocyclohexyl)-methylamino]-2-oxoethyl]-methylamino]acetamide exerts its effects involves:
Molecular Targets: It may interact with specific enzymes or receptors, altering their activity.
Pathways Involved: The compound could modulate signaling pathways, leading to changes in cellular functions.
Comparison with Similar Compounds
Structural Analogues with Modified Aromatic Substituents
Key Differences :
- The thiophene-containing analogue () lacks steric bulk, favoring membrane permeability but possibly increasing metabolic degradation .
Analogues with Varied Side Chains
Key Differences :
- The thiazolidinone derivative () incorporates a reactive sulfur atom, enabling covalent binding to targets—unlike the target compound’s non-covalent interactions .
- The sulfonamide analogue () has higher acidity (pKa ~1–2), favoring ionic interactions in hydrophilic environments .
Physicochemical and Pharmacokinetic Properties
Key Insights :
- The target compound’s cyanocyclohexyl group balances lipophilicity and stability, outperforming trichloroethyl derivatives () in metabolic resistance .
- N-(5-Chloro-2-methylphenyl)-2-cyanoacetamide () has reduced steric hindrance, favoring faster absorption but shorter half-life .
Biological Activity
Chemical Structure and Properties
The compound can be represented by the following structural formula:
Key Features
- Chlorine Substituent : The presence of a chlorine atom at the 5-position of the methoxyphenyl group may enhance lipophilicity and biological activity.
- Methoxy Group : The methoxy group contributes to the electron-donating properties, potentially influencing receptor interactions.
- Cyanocyclohexyl Group : This moiety may play a significant role in binding affinity and selectivity towards specific biological targets.
Antitumor Activity
Recent studies have indicated that compounds with similar structures exhibit significant antitumor properties. For instance, research on related benzimidazole derivatives demonstrated their ability to inhibit cell proliferation in various cancer cell lines, including lung cancer models (A549, HCC827, NCI-H358) using both 2D and 3D culture systems . The following table summarizes the IC50 values of these compounds:
| Compound | A549 IC50 (µM) | HCC827 IC50 (µM) | NCI-H358 IC50 (µM) |
|---|---|---|---|
| Compound 5 | 2.12 ± 0.21 | 5.13 ± 0.97 | 0.85 ± 0.05 |
| Compound 6 | 4.01 ± 0.95 | 7.02 ± 3.25 | 1.73 ± 0.01 |
| Compound 8 | 6.75 ± 0.19 | 6.26 ± 0.33 | 6.48 ± 0.11 |
These findings suggest that modifications to the structure of the compound may enhance its cytotoxic effects against cancer cells while also raising concerns regarding potential toxicity to normal cells, as evidenced by activity on the MRC-5 lung fibroblast cell line .
The proposed mechanisms through which this compound exerts its biological effects include:
- Inhibition of Cell Proliferation : Similar compounds have been shown to interfere with DNA synthesis and cellular signaling pathways critical for tumor growth.
- Induction of Apoptosis : Some studies suggest that these compounds may activate apoptotic pathways in cancer cells, leading to programmed cell death.
Antimicrobial Activity
In addition to antitumor effects, compounds with similar chemical frameworks have been evaluated for antimicrobial properties against both Gram-positive and Gram-negative bacteria . The results indicate potential efficacy against pathogens such as Staphylococcus aureus and Escherichia coli, highlighting the compound's versatility in therapeutic applications.
Study Example: Antitumor Efficacy
A notable study involved testing a series of derivatives based on the core structure of N-(5-chloro-2-methoxyphenyl)-2-[[2-[(1-cyanocyclohexyl)-methylamino]-2-oxoethyl]-methylamino]acetamide against human lung cancer cell lines using standard drugs as controls (doxorubicin, staurosporine). The outcomes demonstrated varying degrees of cytotoxicity across different cell lines, necessitating further optimization for clinical applications .
Safety Profile
While investigating the biological activity, researchers also assessed the safety profile of these compounds through toxicity assays on non-cancerous cell lines. The findings indicated that some derivatives exhibited cytotoxicity at concentrations that were effective against cancer cells, emphasizing the need for careful dose optimization in future studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
